Comparative Potency: NCRW0005-F05 Exhibits 3-Fold Higher Affinity than LP-471756 for GPR139
In functional assays measuring inhibition of GPR139-stimulated cAMP production, NCRW0005-F05 demonstrates significantly higher potency than the alternative antagonist LP-471756. NCRW0005-F05 achieves an IC50 of 210 nM (0.21 µM) [1], whereas LP-471756 requires a 3-fold higher concentration to achieve the same effect, with a reported IC50 of 640 nM .
| Evidence Dimension | In vitro potency (IC50) for GPR139 antagonism |
|---|---|
| Target Compound Data | IC50 = 210 nM (0.21 µM) |
| Comparator Or Baseline | LP-471756: IC50 = 640 nM |
| Quantified Difference | NCRW0005-F05 is ~3.05-fold more potent |
| Conditions | Inhibition of agonist-stimulated cAMP production in cells expressing human GPR139 |
Why This Matters
Higher potency enables the use of lower compound concentrations in vitro, minimizing potential off-target effects and reducing the cost per experiment.
- [1] Wang J, Zhu LY, Liu Q, Hentzer M, Smith GP, Wang MW. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacol Sin. 2015 Jul;36(7):874-8. View Source
